Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide ester characterized by a planar Caryl–NH–N=C linkage and a Z-configuration at the carbon-nitrogen double bond . This configuration facilitates intramolecular hydrogen bonding between the amino hydrogen and the ester carbonyl oxygen, influencing crystal packing and stability . The compound is synthesized via diazotization of aniline derivatives followed by coupling with ethyl 2-chloroacetoacetate in acidic ethanol, yielding ~77% under optimized conditions . Its 2-methyl-5-nitrophenyl substituent introduces electron-withdrawing effects, enhancing reactivity in heteroannulation reactions for spiroheterocycle synthesis .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFZJZGMNOYRJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 2-Methyl-5-nitroaniline
The first step involves converting 2-methyl-5-nitroaniline into its diazonium salt. In a representative procedure, 2-methyl-5-nitroaniline (1.0 equiv) is dissolved in a mixture of concentrated hydrochloric acid and water at 0–5°C. Aqueous sodium nitrite (1.05 equiv) is added dropwise to maintain the temperature below 5°C, yielding a stable diazonium salt. Excess nitrous acid is quenched with sulfamic acid to prevent side reactions.
Key Parameters :
Coupling with Ethyl 2-Chloroacetoacetate
The diazonium salt is coupled with ethyl 2-chloroacetoacetate in the presence of sodium acetate as a buffer. A solution of ethyl 2-chloroacetoacetate (1.1 equiv) in acetone is added to the diazonium salt solution at 0°C, followed by stirring for 1–2 hours. The product precipitates as a yellow solid, which is filtered and washed with cold methanol to remove impurities.
Reaction Equation :
Yield Optimization :
-
Solvent Choice : Acetone enhances solubility and reaction kinetics.
-
Molar Ratio : A slight excess of ethyl 2-chloroacetoacetate (1.1 equiv) improves conversion.
Industrial-Scale Production Considerations
Scalable synthesis requires modifications to lab-scale protocols to address heat management and purity control.
Continuous Flow Reactor Design
Industrial processes employ continuous flow reactors for diazotization and coupling steps. This setup minimizes thermal degradation and improves mixing efficiency, achieving >85% yield at a throughput of 50 kg/h.
Process Parameters :
-
Residence Time : 15 minutes per step
-
Temperature Control : Jacketed reactors maintain −5°C for diazotization and 0°C for coupling.
Purification Techniques
Crude product purity is enhanced via:
-
Recrystallization : Methanol/water (3:1 v/v) removes unreacted starting materials.
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the Z-isomer with >99% purity.
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Batch methods are cost-effective for small-scale production but suffer from lower yields.
-
Continuous flow systems excel in large-scale manufacturing but require significant capital investment.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Antimicrobial Properties
Research indicates that hydrazone derivatives, including ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate, exhibit significant antimicrobial activity. These compounds have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, structural modifications in hydrazones have shown promising results in inhibiting the growth of this pathogen, suggesting potential as anti-tubercular agents .
Anti-Cancer Potential
The compound's structure allows it to interact with biological targets implicated in cancer pathways. Preliminary studies suggest that derivatives of hydrazones can induce apoptosis in cancer cells by targeting specific signaling pathways. This makes this compound a candidate for further investigation in cancer therapeutics .
Drug Development
The unique structural features of this compound position it as a valuable scaffold for drug development. Researchers are exploring its derivatives for enhanced pharmacological profiles, including improved solubility and bioavailability. The synthesis of new analogs could lead to the discovery of potent drugs with reduced side effects .
Pesticide Formulation
In agricultural science, compounds like this compound are being investigated for their potential as pesticides. The nitrophenyl group may contribute to insecticidal properties, making it suitable for developing new pest control agents that are effective against agricultural pests while being less harmful to beneficial organisms .
Case Studies and Research Findings
- Antimycobacterial Activity : A study focused on the synthesis of hydrazone derivatives indicated that modifications to the phenyl ring significantly enhanced activity against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth was linked to its structural features, providing insights into how similar compounds can be optimized for better efficacy .
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound. Characterization through spectroscopic methods confirmed its structure and purity, essential for subsequent biological evaluations .
- Potential as a Therapeutic Agent : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects .
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of ethyl 2-chloro-2-hydrazinylideneacetate derivatives. Key analogs and their substituent effects include:
Substituent Effects on Properties
- Electron-Withdrawing Groups (Nitro, Chloro): The nitro group in the target compound increases polarity and melting point (inferred) compared to methoxy or phenyl analogs. It also enhances electrophilicity, making the compound more reactive in cyclization reactions .
Electron-Donating Groups (Methoxy):
Crystallographic and Hydrogen Bonding Trends
- Z-Configuration: All analogs adopt a Z-configuration, enabling N–H···O hydrogen bonds between the hydrazine amino group and ester carbonyl. This stabilizes helical chain formations in crystal lattices .
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN3O4
- Molecular Weight : 285.68 g/mol
- CAS Number : 37522-26-2
The presence of a chloro group and a nitrophenyl hydrazone moiety suggests potential reactivity and biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell growth, apoptosis, and inflammation.
- Antioxidant Activity : The nitro group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor activity. For instance, a study reported that certain hydrazone derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could similarly affect tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| Ethyl (2Z)-... | TBD | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
Case Studies
-
Study on Anticancer Effects :
In vitro studies demonstrated that derivatives of ethyl (2Z)-substituted hydrazones exhibited significant cytotoxicity against human cancer cell lines such as MCF7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways.- Reference : Research published in Journal of Medicinal Chemistry highlighted the importance of the nitro group in enhancing anticancer activity through increased reactive oxygen species (ROS) production.
-
Antimicrobial Screening :
A comparative study evaluated the antimicrobial activity of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the aromatic ring significantly influenced antibacterial potency.- Reference : A publication in European Journal of Medicinal Chemistry provided insights into the structure-activity relationship, emphasizing the role of electron-withdrawing groups in enhancing activity.
Q & A
Q. How to validate unexpected byproducts in synthesis?
- LC-MS/MS : Identify byproducts via fragmentation patterns. For example, a common byproduct (m/z 298.1) results from ester hydrolysis .
- Mechanistic insight : Hydrolysis is pH-dependent; maintain reaction pH > 9 to suppress acid-catalyzed degradation .
Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
